![molecular formula C9H18N2O2 B131890 (s)-1-boc-3-aminopyrrolidine CAS No. 147081-44-5](/img/structure/B131890.png)
(s)-1-boc-3-aminopyrrolidine
Overview
Description
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with (3S)-3-aminopyrrolidine under basic conditions. This reaction typically uses a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (s)-1-boc-3-aminopyrrolidine, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (s)-1-boc-3-aminopyrrolidine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes and proteins. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but with different functional groups.
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: A fluorinated analog with distinct reactivity.
Uniqueness
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and aminopyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357546 | |
Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-44-5 | |
Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate in pharmaceutical research?
A1: tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate is a valuable building block in the synthesis of various pharmaceuticals. Its importance stems from the 3-aminopyrrolidine core, which is present in numerous biologically active compounds. This particular compound, with its defined stereochemistry ((S)-enantiomer) and protected amine group (tert-butyl carbamate), provides a versatile starting point for synthesizing complex molecules with potential therapeutic applications.
Q2: The provided research paper describes an "economical synthesis" of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. What makes this synthesis advantageous?
A: The research paper highlights the synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate starting from L-aspartic acid []. This method is advantageous due to several factors:
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